Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate structure elucidation
Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate
Foreword: The Architectural Integrity of a Modern Heterocycle
In the landscape of medicinal chemistry and drug development, the 1,2,4-oxadiazole scaffold has proven to be a cornerstone of molecular design.[1] Prized for its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities, this heterocyclic core is integral to a multitude of pharmacologically active agents. Its unique electronic and structural properties make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of a specific derivative, Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate . We will move beyond a simple recitation of data, delving into the causal logic behind the analytical choices and interpreting the spectral data as a cohesive, self-validating system. For researchers and drug development professionals, this document serves as a practical framework for confirming the molecular architecture of novel small molecules, ensuring the foundational integrity of their scientific endeavors.
Molecular Blueprint and Synthetic Strategy
Before any analytical interrogation, a hypothetical structure must be proposed based on the intended synthetic route. The target molecule, Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate, possesses the following fundamental characteristics:
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Molecular Formula: C₉H₁₄N₂O₃[2]
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Molecular Weight: 198.22 g/mol [2]
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Core Components: A 1,2,4-oxadiazole ring, a tert-butyl group at the C3 position, and an ethyl carboxylate group at the C5 position.
Caption: General Synthetic Pathway for 1,2,4-Oxadiazole Formation.
The Triad of Spectroscopic Verification
To unambiguously confirm the synthesized molecule's identity, we employ a powerful triad of analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR): The Atomic Connectivity Map
NMR spectroscopy is the cornerstone of structure elucidation, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic framework.
Expertise & Causality: The choice to run both ¹H and ¹³C NMR is critical. While ¹H NMR reveals the proton environment and neighboring relationships (spin-spin coupling), ¹³C NMR confirms the carbon count and the nature of each carbon atom (aliphatic, aromatic, carbonyl, etc.), providing a complete skeletal view.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.52 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to an oxygen atom and the electron-withdrawing ester carbonyl, causing a significant downfield shift. Coupling to the three methyl protons results in a quartet. |
| ~ 1.45 | Singlet (s) | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. |
| ~ 1.43 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl group are coupled to the two methylene protons, resulting in a triplet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 176.0 | C 3 (Oxadiazole) | This carbon is bonded to the bulky tert-butyl group and is part of the heterocyclic imine system, placing it far downfield. |
| ~ 169.2 | C 5 (Oxadiazole) | This carbon is bonded to the electron-withdrawing ester group, resulting in a significant downfield shift. |
| ~ 158.5 | Ester C =O | The carbonyl carbon of the ester group. |
| ~ 63.0 | -O-CH₂ -CH₃ | The methylene carbon is deshielded by the directly attached oxygen atom. |
| ~ 33.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~ 28.1 | -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ~ 14.0 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group, appearing in the typical aliphatic region. |
Experimental Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrumentation: Place the tube in the NMR spectrometer's autosampler or manually insert it into the probe.
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Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for a small molecule on a 400 MHz instrument are typically sufficient.
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Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Expertise & Causality: For this specific molecule, IR is invaluable for confirming the presence of the crucial ester carbonyl (C=O) and the C=N bonds of the oxadiazole ring. The exact frequency of the C=O stretch provides electronic information; its position above 1750 cm⁻¹ is a strong indicator that it is attached to an electron-withdrawing system like the oxadiazole. [3] Predicted Key IR Absorptions
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 2970 | Medium-Strong | C-H Stretch | Aliphatic (t-Bu, Ethyl) |
| ~ 1775 | Strong | C=O Stretch | Ester Carbonyl |
| ~ 1630 | Medium | C=N Stretch | Oxadiazole Ring |
| ~ 1250 | Strong | C-O Stretch | Ester |
| ~ 1050 | Medium | C-O-C Stretch | Oxadiazole Ring |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.
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Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
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Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal. [4]4. Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Initiate the scan.
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Cleaning: After analysis, thoroughly clean the crystal to prevent cross-contamination.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and a fragmentation pattern that serves as a structural fingerprint.
Expertise & Causality: We select Electrospray Ionization (ESI) as it is a soft ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, providing unambiguous confirmation of the molecular weight. The subsequent fragmentation (MS/MS) is predictable and helps confirm the connectivity of the constituent parts. The cleavage of the fragile N-O bond in the oxadiazole ring is a characteristic fragmentation pathway for this class of compounds. [5] Predicted Mass Spectrum (ESI-MS)
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Molecular Ion: A strong peak at m/z 199.10 corresponding to the protonated molecule [C₉H₁₄N₂O₃ + H]⁺.
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Key Fragments: The fragmentation pattern validates the proposed structure by showing the loss of logical neutral components.
Caption: Plausible ESI-MS Fragmentation Pathway.
Experimental Protocol: ESI-MS Analysis
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
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Ionization: Apply a high voltage to the infusion needle to generate a fine spray of charged droplets.
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Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio.
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Detection: The separated ions are detected, and a mass spectrum is generated. For fragmentation data, a precursor ion (m/z 199) is selected and subjected to collision-induced dissociation (CID) to generate the MS/MS spectrum.
Conclusion: A Unified Structural Verdict
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NMR confirms the precise number and connectivity of all carbon and hydrogen atoms, establishing the tert-butyl and ethyl ester substituents.
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IR provides definitive evidence for the key ester carbonyl functional group and the heterocyclic ring vibrations.
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MS validates the exact molecular weight and shows a fragmentation pattern consistent with the proposed arrangement of the substituents on the 1,2,4-oxadiazole core.
Together, these techniques provide an unassailable confirmation of the structure as Ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate . This rigorous, multi-faceted approach to structure elucidation is fundamental to ensuring the quality and reliability of chemical entities in research and development pipelines.
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